1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Description

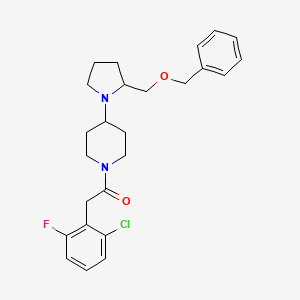

The compound 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone (CAS: 2034469-28-6) is a piperidine-pyrrolidine hybrid with a molecular formula of C₂₅H₃₁ClFN₂O₂ and a molecular weight of 427.0 g/mol . Its structure features:

- A piperidine ring substituted at the 1-position with a pyrrolidine moiety containing a benzyloxymethyl group.

- An ethanone group attached to a 2-chloro-6-fluorophenyl aromatic ring. The Smiles string O=C(Cc1ccccc1Cl)N1CCC(N2CCCC2COCc2ccccc2)CC1 confirms the connectivity of these groups .

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClFN2O2/c26-23-9-4-10-24(27)22(23)16-25(30)28-14-11-20(12-15-28)29-13-5-8-21(29)18-31-17-19-6-2-1-3-7-19/h1-4,6-7,9-10,20-21H,5,8,11-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYBOYIGQGMKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F)COCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in treating neurological disorders and pain management. Its complex structure, which includes a benzyloxy group and a chlorobenzyl moiety, suggests a significant interaction with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.54 g/mol. The structural features include:

| Feature | Description |

|---|---|

| Piperidine Ring | Central structure contributing to biological activity |

| Pyrrolidine Moiety | Enhances receptor binding affinity |

| Benzyloxy Group | Potentially increases solubility and bioavailability |

| Chlorobenzyl Group | May enhance pharmacokinetic properties |

The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system. Preliminary studies indicate that it acts as an antagonist at certain G protein-coupled receptors (GPCRs), which are crucial for various physiological processes. Notably, it has been investigated for its role in inhibiting the calcitonin gene-related peptide (CGRP) receptor, making it a candidate for migraine treatment due to its promising efficacy in animal models.

Pharmacological Profile

Research has highlighted several pharmacological activities associated with this compound:

- Neurological Effects : It shows potential as a treatment for migraines by blocking CGRP receptors, which are implicated in migraine pathophysiology.

- Pain Management : The compound may exhibit analgesic properties, making it suitable for further investigation in pain relief therapies.

- Antimicrobial Activity : Similar piperidine derivatives have shown antibacterial properties, suggesting that this compound could be evaluated for antimicrobial efficacy against various pathogens .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds, revealing insights into their biological activities:

- Study on Piperidine Derivatives : A comparative analysis showed that piperidine derivatives, including those similar to this compound, exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL .

- CGRP Antagonism : In vivo studies demonstrated that compounds targeting CGRP receptors could effectively reduce migraine symptoms in rodent models, indicating the therapeutic potential of this class of compounds.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Core : This involves cyclization reactions that yield the piperidine structure.

- Introduction of Functional Groups : The benzyloxy and chlorobenzyl groups are introduced through electrophilic aromatic substitution or nucleophilic acyl substitution methods.

- Final Assembly : The final product is obtained through coupling reactions that link the various moieties together.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Pyrrolidine Motifs

Key Observations :

- The target compound’s chloro-fluoro substitution on the phenyl ring may enhance lipophilicity and receptor binding compared to simpler fluorophenyl analogues like 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone .

Isomerization Behavior in Ethanone-Piperidine Derivatives

- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits amide bond isomerization with an energy barrier of 67 kJ/mol and a rate constant of 380 s⁻¹ at fusion temperature (293 K).

- The target compound’s bulky benzyloxymethyl-pyrrolidine group may restrict isomerization compared to simpler derivatives, though experimental confirmation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.